ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE
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Overview
Description
ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring, an ethoxycarbonyl group, and an amino acetate moiety. The presence of these functional groups makes it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE typically involves multiple steps, starting with the bromination of an aromatic precursor. The ethoxycarbonyl group is introduced through esterification reactions, while the amino acetate moiety is added via nucleophilic substitution reactions. Common reagents used in these reactions include bromine, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced state.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE involves its interaction with molecular targets through various pathways. The brominated aromatic ring and ethoxycarbonyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
ETHYL 2-[({5-BROMO-2-[(ETHOXYCARBONYL)AMINO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE can be compared with similar compounds such as:
Ethyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the complex aromatic structure.
Phenylalanine derivatives: Compounds with similar amino acid moieties but different functional groups.
Brominated aromatic compounds: Molecules with bromine atoms on aromatic rings, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl 2-[[[5-bromo-2-(ethoxycarbonylamino)phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-3-26-18(24)13-22-19(14-8-6-5-7-9-14)16-12-15(21)10-11-17(16)23-20(25)27-4-2/h5-12,19,22H,3-4,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZCCHGIBQUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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